molecular formula C17H22O2 B12414221 18-Nor-17|A-estradiol-d4

18-Nor-17|A-estradiol-d4

Cat. No.: B12414221
M. Wt: 262.38 g/mol
InChI Key: MSBFOZNDVHIKJM-UFLIDJOTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 18-Nor-17|A-estradiol-d4 involves multiple steps, starting from estradiol. The process includes the selective deuteration of specific hydrogen atoms in the estradiol molecule. This is typically achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

18-Nor-17|A-estradiol-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield estrone derivatives, while reduction can regenerate the original hydroxyl groups .

Scientific Research Applications

18-Nor-17|A-estradiol-d4 is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 18-Nor-17|A-estradiol-d4 involves its interaction with estrogen receptors in the body. Upon binding to these receptors, the compound can modulate the transcription of specific genes, leading to various physiological effects. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are involved in regulating reproductive and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

18-Nor-17|A-estradiol-d4 is unique due to its deuterium labeling, which allows for precise tracking and analysis in metabolic studies. This labeling provides a distinct advantage in research applications, enabling scientists to differentiate between endogenous and exogenous sources of estradiol .

Properties

Molecular Formula

C17H22O2

Molecular Weight

262.38 g/mol

IUPAC Name

(8S,9S,13S,14S,17S)-13,16,16,17-tetradeuterio-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C17H22O2/c18-11-2-4-12-10(9-11)1-3-14-13(12)5-6-16-15(14)7-8-17(16)19/h2,4,9,13-19H,1,3,5-8H2/t13-,14-,15+,16+,17+/m1/s1/i8D2,16D,17D

InChI Key

MSBFOZNDVHIKJM-UFLIDJOTSA-N

Isomeric SMILES

[2H][C@]12CC[C@H]3[C@H]([C@@H]1CC([C@]2([2H])O)([2H])[2H])CCC4=C3C=CC(=C4)O

Canonical SMILES

C1CC2C(CCC3=C2C=CC(=C3)O)C4C1C(CC4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.